molecular formula C17H19N5O2 B2422284 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide CAS No. 895013-73-7

2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide

Cat. No.: B2422284
CAS No.: 895013-73-7
M. Wt: 325.372
InChI Key: JWDSTEKCQTUPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-3-8-18-15(23)10-21-11-19-16-13(17(21)24)9-20-22(16)14-7-5-4-6-12(14)2/h4-7,9,11H,3,8,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDSTEKCQTUPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form the intermediate pyrazolone, which is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the acylation of the pyrazolo[3,4-d]pyrimidine with N-propylacetamide under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

The compound 2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities and therapeutic applications. Characterized by a complex structure featuring a pyrazolo[3,4-d]pyrimidine core, this compound is being investigated for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N5O2C_{17}H_{19}N_{5}O_{2} with a molecular weight of approximately 327.37 g/mol. The structural components include:

  • A pyrazolo[3,4-d]pyrimidine core.
  • An acetamide moiety.
  • A 2-methylphenyl group which enhances lipophilicity.

This combination of substituents is believed to influence the compound's pharmacokinetic properties, potentially improving its bioavailability and selectivity towards biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes critical for cancer cell proliferation, particularly targeting cyclin-dependent kinases (CDKs). This inhibition can induce cell cycle arrest and apoptosis in various cancer cell lines.

Case Study:
In a study involving human breast cancer cells (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations. The mechanism was attributed to the inhibition of CDK activity, leading to disrupted cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action appears to involve disruption of bacterial cell wall synthesis.

Case Study:
In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. Further investigations into its mechanism suggested interference with peptidoglycan biosynthesis pathways.

Anti-inflammatory Effects

Another area of interest is the compound's potential anti-inflammatory effects. It has been reported to reduce pro-inflammatory cytokine production in activated macrophages.

Research Findings:
In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in significant decreases in levels of TNF-alpha and IL-6, suggesting a promising role in managing inflammatory conditions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound binds to the active sites of kinases and other regulatory proteins, blocking their activity.
  • Cell Cycle Disruption: By inhibiting CDKs, it leads to cell cycle arrest and apoptosis in cancer cells.
  • Cytokine Modulation: It alters cytokine production in immune cells, contributing to its anti-inflammatory properties.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can purity be validated?

Answer:
The synthesis typically involves coupling pyrazolo[3,4-d]pyrimidin-4-one derivatives with α-chloroacetamides under reflux conditions. For example, describes using 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with α-chloroacetamides in a nucleophilic substitution reaction . Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Validation requires:

  • Nuclear Magnetic Resonance (NMR): Confirm substituent positions (e.g., 2-methylphenyl at N1, propylacetamide at C5).
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (e.g., calculated [M+H]⁺: 381.1692; observed: 381.1689).
  • HPLC-PDA: Purity ≥95% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Basic: What analytical techniques are essential for structural elucidation and stability studies?

Answer:
Beyond NMR and HRMS:

  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable).
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature reactions).
  • Accelerated Stability Testing: Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., ≤2% impurity formation).

Basic: How should researchers design initial biological activity screens for this compound?

Answer:
Prioritize assays aligned with pyrazolo-pyrimidine derivatives’ known targets:

  • Kinase Inhibition: Screen against CDK2 or Aurora kinases (IC₅₀ determination via ADP-Glo™ assay) .
  • Cellular Cytotoxicity: Use MTT assays in cancer cell lines (e.g., HCT-116, IC₅₀ <10 µM warrants further study).
  • Solubility Profiling: Measure kinetic solubility in PBS (pH 7.4) and simulated intestinal fluid (e.g., ≥50 µM for in vivo feasibility).

Advanced: How can reaction conditions be optimized for scalable synthesis using design of experiments (DOE)?

Answer:
Apply DOE to minimize trial-and-error:

  • Factors: Temperature (60–100°C), solvent (DMF vs. DMSO), catalyst (e.g., K₂CO₃ vs. Cs₂CO₃), and stoichiometry (1.0–2.0 eq. α-chloroacetamide).
  • Response Variables: Yield (target >70%), purity (HPLC >95%).
  • Statistical Analysis: Use a 2⁴ factorial design (16 runs) to identify interactions (e.g., ANOVA reveals solvent and temperature as critical factors) .
    Example Optimization: DMF at 80°C with 1.2 eq. reagent increases yield by 22% compared to DMSO.

Advanced: How to resolve contradictory bioactivity data across related analogs?

Answer:
Contradictions (e.g., high in vitro activity but low cellular efficacy) may arise from:

  • Membrane Permeability: Measure logP (e.g., >3.0 indicates favorable passive diffusion; adjust via prodrug strategies if logP <2).
  • Metabolic Stability: Incubate with liver microsomes (human/mouse); half-life <30 min suggests CYP450-mediated degradation.
  • Orthogonal Assays: Validate kinase inhibition via Western blot (e.g., phosphorylated substrate reduction in cells).
    Case Study: If analog A shows IC₅₀ = 0.5 µM (enzyme) but IC₅₀ = 20 µM (cell), prioritize structural modifications to improve cell permeability (e.g., replace N-propyl with PEGylated chains) .

Advanced: What computational strategies enhance structure-activity relationship (SAR) studies?

Answer:
Integrate multi-scale modeling:

  • Quantum Mechanics (QM): Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots (e.g., C5 acetamide as a hydrogen-bond donor).
  • Molecular Dynamics (MD): Simulate binding to CDK2 (PDB: 1AQ1) over 100 ns; analyze RMSD (<2 Å indicates stable binding).
  • Machine Learning (ML): Train models on pyrazolo-pyrimidine datasets (IC₅₀, logP) to predict novel analogs (e.g., Bayesian models prioritize substituents with ClogP <4).
    Reference: ICReDD’s workflow combines QM, MD, and experimental feedback to accelerate SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.